REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C1COCC1.[NH2:12][C:13]([CH:20]1[CH2:29][CH2:28][C:27]2[C:22](=[CH:23][CH:24]=[C:25]([O:30][CH3:31])[CH:26]=2)[CH2:21]1)([CH3:19])[C:14](OCC)=[O:15]>C(OCC)(=O)C>[NH2:12][C:13]([CH:20]1[CH2:29][CH2:28][C:27]2[C:22](=[CH:23][CH:24]=[C:25]([O:30][CH3:31])[CH:26]=2)[CH2:21]1)([CH3:19])[CH2:14][OH:15] |f:0.1.2.3.4.5|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
118.8 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)(C)C1CC2=CC=C(C=C2CC1)OC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When the mixture was cooled to below 10° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
The combined organic layers washed with brine 100 mL×2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the oil, was added ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(C)C1CC2=CC=C(C=C2CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |